![molecular formula C9H9F9O B12085180 1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane CAS No. 188298-09-1](/img/structure/B12085180.png)
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane is a fluorinated organic compound. It is characterized by the presence of nine fluorine atoms and an allyl ether group. This compound is part of a class of chemicals known for their high thermal and chemical stability, making them useful in various industrial applications.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as perfluorinated alkyl iodides and allyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the allyl ether group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is employed in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane involves its interaction with molecular targets through its fluorinated and allyl ether groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior in various applications.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane can be compared with other similar compounds, such as:
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: This compound has an iodine atom instead of the allyl ether group, making it more reactive in certain substitution reactions.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: This compound has a methoxy group instead of the allyl ether group, which affects its reactivity and applications.
Properties
CAS No. |
188298-09-1 |
|---|---|
Molecular Formula |
C9H9F9O |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-prop-2-enoxyhexane |
InChI |
InChI=1S/C9H9F9O/c1-2-4-19-5-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-5H2 |
InChI Key |
PPUCLCTVTJYXOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
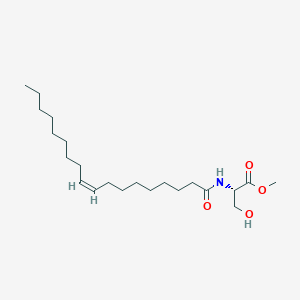

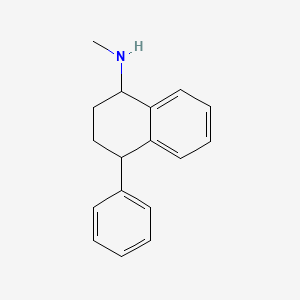
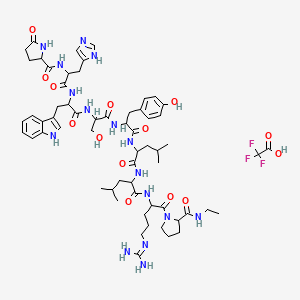


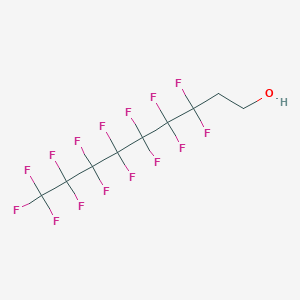
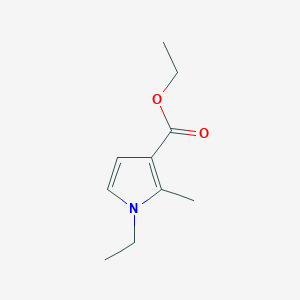
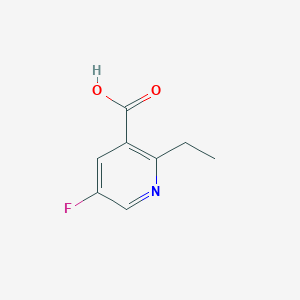

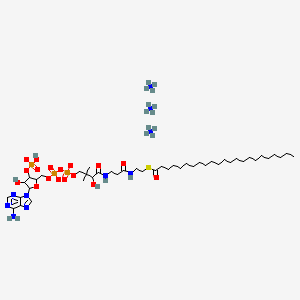
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
